![molecular formula C25H38O4 B1246646 Sesterstatin 1](/img/structure/B1246646.png)
Sesterstatin 1
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Overview
Description
Sesterstatin 1 is a scalarane sesterterpenoid isolated from the marine sponge Hyrtios erectus and has been shown to exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a scalarane sesterterpenoid, a terpene lactone, an organic heteropentacyclic compound, a gamma-lactone and a secondary alcohol.
Scientific Research Applications
Antimycobacterial Properties
Sesterstatin 1, identified in the Red Sea sponge Hyrtios erecta, has demonstrated potential in antimycobacterial applications. A study highlighted the isolation of sesterstatin 7, a compound closely related to sesterstatin 1, from Hyrtios erecta, showing significant inhibition of Mycobacterium tuberculosis (Youssef, Shaala, & Emara, 2005).
Cancer Cell Growth Inhibition
Sesterstatin 1 is part of a group of compounds that have been found to inhibit cancer cell growth. Sesterstatins 1-3, isolated from the marine sponge Hyrtios erecta, were specifically active against P-388 lymphocytic leukemia and displayed varying inhibitory activities against Gram-positive bacteria like Staphylococcus aureus (Pettit et al., 1998). Another study noted sesterstatin 6's significant inhibitory effect against a series of human tumor cell lines, positioning sesterstatins as notable antineoplastic agents (Pettit, Tan, & Cichacz, 2005).
Cytotoxic Properties
Research has also indicated the cytotoxic potential of sesterstatins. Sesterstatins 4 and 5, isolated from Hyrtios erecta, were identified as moderate inhibitors of cancer cells. These compounds have been noted for their potential in cancer therapy, especially considering their structural uniqueness and bioactivity (Pettit et al., 1998).
properties
Product Name |
Sesterstatin 1 |
---|---|
Molecular Formula |
C25H38O4 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(5aS,5bR,7aR,9S,11aR,11bR,13R,13aS)-9,13-dihydroxy-5b,8,8,11a,13a-pentamethyl-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[1,2-g][2]benzofuran-1-one |
InChI |
InChI=1S/C25H38O4/c1-22(2)15-8-10-24(4)16-7-6-14-13-29-21(28)20(14)25(16,5)19(27)12-17(24)23(15,3)11-9-18(22)26/h15-19,26-27H,6-13H2,1-5H3/t15-,16-,17+,18-,19+,23-,24-,25+/m0/s1 |
InChI Key |
IELITCZHWCOSJX-VAWUUXLBSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@H]([C@]4([C@H]2CCC5=C4C(=O)OC5)C)O)(CC[C@@H](C3(C)C)O)C |
Canonical SMILES |
CC1(C2CCC3(C4CCC5=C(C4(C(CC3C2(CCC1O)C)O)C)C(=O)OC5)C)C |
synonyms |
sesterstatin 1 sesterstatin-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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